2,4-Dichloro-6-(2-fluorophenyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorophenyl group at position 6. It has a molecular formula of C10H5Cl2FN2 and a molecular weight of 243.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2-fluoroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium carbonate, sodium hydride, and cesium carbonate are commonly used. Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are preferred.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with aniline derivatives can yield substituted pyrimidines with potential biological activities .
Scientific Research Applications
2,4-Dichloro-6-(2-fluorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 2,4-Dichloro-6-(2-fluorophenyl)pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C10H5Cl2FN2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2,4-dichloro-6-(2-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-3-1-2-4-7(6)13/h1-5H |
InChI Key |
HWDJVWXXSNIWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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